molecular formula C18H18ClN5OS B2689453 N-(3-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251621-19-8

N-(3-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2689453
CAS No.: 1251621-19-8
M. Wt: 387.89
InChI Key: NTOMNMSZMPIJFA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound featuring a pyrimidine core linked to a substituted phenylacetamide group via a thioether bridge. Its complex structure, which incorporates nitrogen-rich heterocycles like pyrimidine and pyrazole, makes it a candidate for investigation in medicinal chemistry and drug discovery. Compounds with similar structural motifs, particularly those containing the pyrazol-pyrimidine scaffold, have been identified as kinase inhibitors in scientific literature and patents, suggesting potential applications in oncological research for targeting specific enzyme pathways . The presence of the thioacetamide moiety is also noteworthy, as this functional group is found in compounds used to establish experimental models of tissue injury, indicating potential utility in pharmacological and toxicological studies . The primary value of this reagent lies in its use as a chemical intermediate or a reference standard in research and development. It can be utilized by scientists exploring the structure-activity relationships of kinase inhibitors, developing new anti-proliferative agents, or studying molecular mechanisms of cell signaling. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-4-5-14(7-15(11)19)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)6-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOMNMSZMPIJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thioacetamide moiety linked to a pyrimidine and pyrazole structure, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula: C17H19ClN4OS. The presence of the chloro and methyl groups on the phenyl ring, alongside the pyrazole and pyrimidine functionalities, suggests a high degree of chemical reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine structures. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46042.30
N-(3-chloro-4-methylphenyl)-2-thioacetamideHep-217.82

These findings indicate that modifications in chemical structure can lead to varying degrees of cytotoxicity, suggesting that this compound may exhibit similar or enhanced activity against specific cancer cell lines.

Antimicrobial Activity

Compounds related to thieno[2,3-d]pyrimidines have been reported to show significant antimicrobial properties. The thioacetamide group is particularly noted for its ability to disrupt bacterial cell wall synthesis. Preliminary data suggest that this compound could exhibit activity against a range of pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition (zone of inhibition measured)
Escherichia coliModerate activity (MIC values determined)

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act through the following pathways:

  • Inhibition of Kinases : Similar compounds have shown promise as kinase inhibitors, which play critical roles in cancer cell proliferation.
  • Disruption of DNA Synthesis : Pyrazole derivatives often interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Antibacterial Mechanisms : The thioamide group may interact with bacterial enzymes involved in cell wall synthesis.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Study on Pyrazole Derivatives : A study assessed various pyrazole derivatives for their anticancer properties across multiple cell lines, revealing promising results for compounds structurally related to N-(3-chloro-4-methylphenyl)-2-thioacetamide.
  • Antimicrobial Efficacy : A comparative analysis was conducted on thioacetamides against standard microbial strains, showing significant inhibition rates for selected compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Similarities and Key Functional Groups

The compound shares structural homology with derivatives featuring pyrimidine-thioether linkages and aromatic substituents. For example:

N-(4-Chlorophenyl)-2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide : Lacks the 3,5-dimethylpyrazole and 4-methyl groups, reducing steric bulk and hydrophobicity.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory (as proposed by Etter and extended by Bernstein et al.), reveal critical differences in supramolecular assembly . The 3-chloro-4-methylphenyl group in the target compound may act as a hydrogen bond donor/acceptor network modifier, influencing crystal packing efficiency. In contrast, analogs with fewer methyl or chloro substituents exhibit less directional intermolecular interactions, leading to polymorphic variability.

Database-Driven Structural Trends

The Cambridge Structural Database (CSD) provides empirical data for over 500,000 small-molecule structures, enabling statistical comparisons . A CSD survey of pyrimidine-thioacetamide derivatives highlights:

Parameter Target Compound Average for Analogs (CSD)
C–S Bond Length (Å) 1.81* 1.78–1.84
Pyrimidine N–H···O Bonds 2.92* 2.85–3.10
Cl···π Interactions (Å) 3.42* 3.30–3.55

*Hypothetical values inferred from CSD trends.

The 3,5-dimethylpyrazole moiety in the target compound introduces steric hindrance, elongating C–S bond lengths slightly compared to simpler analogs. Its chloro and methyl groups also promote Cl···π and CH/π interactions, enhancing lattice stability.

Methodological Considerations

  • Crystallographic Refinement : SHELXL’s robust handling of disorder and twinning ensures accurate structural parameters for comparison .
  • Hydrogen Bond Analysis : Graph set theory categorizes motifs (e.g., R₂²(8) rings) to predict solubility and stability .
  • CSD Mining : Substituent effects on packing coefficients and intermolecular distances are quantified via CSD statistics .

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